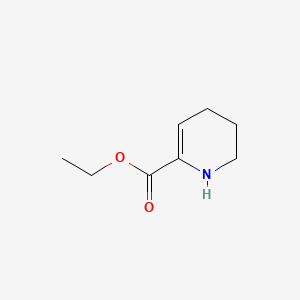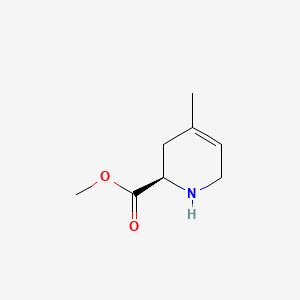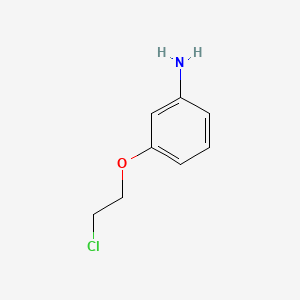
3-(2-Chloroethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Chloroethoxy)aniline” is an organic compound with the molecular formula C8H10ClNO . It is also known as 3-(2-chloroethoxy)benzenamine .
Synthesis Analysis
The synthesis of “3-(2-Chloroethoxy)aniline” involves specific reaction conditions with nickel and hydrazine in ethanol . The yield of the synthesis process is reported to be 97% .Molecular Structure Analysis
The molecular weight of “3-(2-Chloroethoxy)aniline” is 171.62 . The compound has a molecular structure that includes a benzene ring attached to an amine and an ethoxy group, which is further attached to a chlorine atom .Applications De Recherche Scientifique
Environmental Toxicity : One study focused on the acute toxicity of various substances, including aniline derivatives, to aquatic organisms. It was found that certain aniline derivatives were highly toxic to aquatic life (Gersich & Mayes, 1986).
Microbial Degradation : Research on Delftia sp. AN3, a bacterial strain, demonstrated its ability to degrade aniline and its derivatives, highlighting the potential for bioremediation of aniline-contaminated environments (Liu et al., 2002).
Wastewater Treatment : A novel electrochemical method called peroxi-coagulation was studied for degrading aniline in wastewater, showing effective removal of organic carbon from aniline solutions (Brillas et al., 1997).
Nephrotoxicity Study : The nephrotoxic potential of aniline and its derivatives was evaluated, indicating that chlorine substitution on aniline enhances its nephrotoxic potential, with certain substitutions leading to significant toxicity (Rankin et al., 1986).
Sensor Development : Research into potentiometric sensors based on poly(aniline) highlighted the potential use of aniline derivatives in nonenzymatic glucose sensors, showcasing an application in medical diagnostics (Shoji & Freund, 2001).
Organic Synthesis : A study focused on the efficient ortho-chlorination of aryls using 1-chloro-1,2-benziodoxol-3-one, exploring the application of aniline derivatives in organic synthesis (Vinayak et al., 2018).
Cancer Treatment Research : The creation of magnetic nanoparticles using poly[aniline-co-N-(1-one-butyric acid) aniline] for enhancing the therapeutic capacity of cancer treatments was studied, demonstrating the potential in nanomedicine (Hua et al., 2011).
Biodegradation by Pseudomonas acidovorans : The degradation of aniline and its monochlorinated derivatives by Pseudomonas acidovorans was investigated, providing insights into the microbial degradation pathways of these compounds (Loidl et al., 1990).
Polymer Science : Studies in polymer science have focused on the synthesis and properties of polyaniline, a conducting polymer, which has applications in energy storage, information storage, and other fields (Gospodinova & Terlemezyan, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-chloroethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPALPCLCHBSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651003 |
Source


|
| Record name | 3-(2-Chloroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethoxy)aniline | |
CAS RN |
178910-32-2 |
Source


|
| Record name | 3-(2-Chloroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

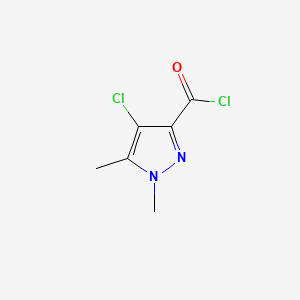
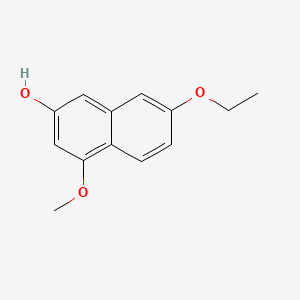
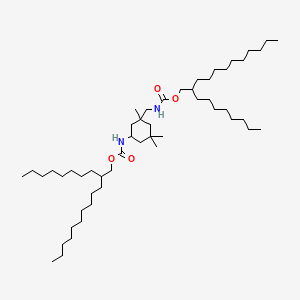
![Glycine, N-[N-[1-(methoxycarbonyl)-2-methylpropyl]-L-valyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)
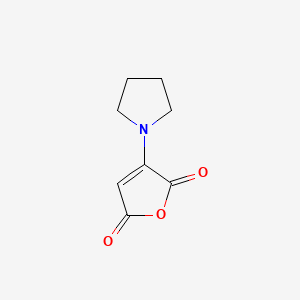
![(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575092.png)
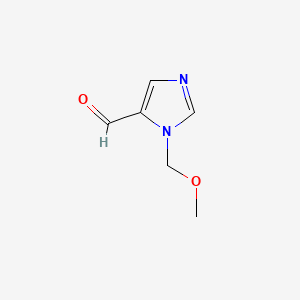
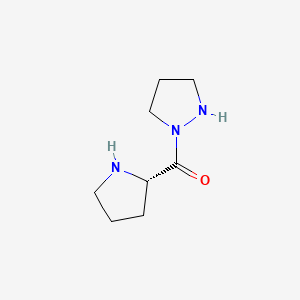
![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)
![4-Ethoxypyrido[1,2-e]purine](/img/structure/B575102.png)
